molecular formula C8H10N2O4S B13631417 N,2-dimethyl-6-nitrobenzenesulfonamide

N,2-dimethyl-6-nitrobenzenesulfonamide

Cat. No.: B13631417
M. Wt: 230.24 g/mol
InChI Key: UFJJCHUOKLCVJN-UHFFFAOYSA-N
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Description

N,2-dimethyl-6-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a nitro group at the 6-position and two methyl groups at the N and 2-positions of the benzenesulfonamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-6-nitrobenzenesulfonamide typically involves the nitration of N,2-dimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position of the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: N,2-dimethyl-6-aminobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N,2-dimethyl-6-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-dimethyl-6-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-nitrobenzenesulfonamide
  • 2-methyl-4-nitrobenzenesulfonamide
  • N,2-dimethyl-4-nitrobenzenesulfonamide

Uniqueness

N,2-dimethyl-6-nitrobenzenesulfonamide is unique due to the specific positioning of its nitro and methyl groups, which can influence its reactivity and biological activity. The presence of the nitro group at the 6-position, in particular, can affect the compound’s electronic properties and its interactions with biological targets .

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N,2-dimethyl-6-nitrobenzenesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-6-4-3-5-7(10(11)12)8(6)15(13,14)9-2/h3-5,9H,1-2H3

InChI Key

UFJJCHUOKLCVJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)NC

Origin of Product

United States

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